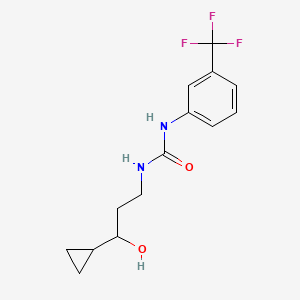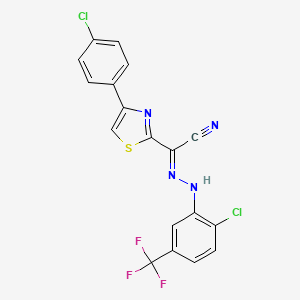
(E)-N'-(2-chloro-5-(trifluoromethyl)phenyl)-4-(4-chlorophenyl)thiazole-2-carbohydrazonoyl cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N'-(2-chloro-5-(trifluoromethyl)phenyl)-4-(4-chlorophenyl)thiazole-2-carbohydrazonoyl cyanide is a useful research compound. Its molecular formula is C18H9Cl2F3N4S and its molecular weight is 441.25. The purity is usually 95%.
BenchChem offers high-quality (E)-N'-(2-chloro-5-(trifluoromethyl)phenyl)-4-(4-chlorophenyl)thiazole-2-carbohydrazonoyl cyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N'-(2-chloro-5-(trifluoromethyl)phenyl)-4-(4-chlorophenyl)thiazole-2-carbohydrazonoyl cyanide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Applications
Compounds containing thiazole and thiadiazole moieties, similar in structure to (E)-N'-(2-chloro-5-(trifluoromethyl)phenyl)-4-(4-chlorophenyl)thiazole-2-carbohydrazonoyl cyanide, have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown significant in vitro anticancer activity against various cancer cell lines. For example, novel thiazole and 1,3,4-thiadiazole derivatives have been synthesized, demonstrating potent anticancer activities, particularly against the Hepatocellular carcinoma cell line (HepG-2), with compounds exhibiting low IC50 values, indicating their effectiveness at inhibiting cancer cell growth (Gomha et al., 2017). Similarly, thiadiazoles and thiazoles incorporating pyrazole moieties have been synthesized and shown to possess anticancer properties, with certain compounds displaying significant activity against the breast carcinoma cell line MCF-7 (Gomha, Salah, & Abdelhamid, 2014).
Antimicrobial and Antiviral Applications
In addition to anticancer properties, thiazole derivatives have been explored for their antimicrobial and antiviral activities. Some compounds have shown promising results against various pathogens and viruses. For instance, new pyrazole- and isoxazole-based heterocycles have been developed, with some compounds reducing the number of viral plaques of Herpes simplex type-1 (HSV-1) by 69%, indicating potential applications in treating viral infections (Dawood et al., 2011).
Corrosion Inhibition
Thiazole and thiadiazole derivatives have also been studied for their corrosion inhibition properties. Quantum chemical and molecular dynamics simulation studies on such compounds have shown promising results in preventing corrosion of iron, which is crucial for extending the lifespan of metal structures and components (Kaya et al., 2016).
Molecular Sensing and Environmental Applications
Furthermore, thiazole derivatives have been utilized in developing sensitive molecular sensors for detecting physiological pH changes. Benzothiazole-based aggregation-induced emission luminogens (AIEgens) have been designed to exhibit multifluorescence emissions, enabling the ratiometric detection of pH with high sensitivity and specificity, which is particularly useful for biological and environmental monitoring (Li et al., 2018).
特性
IUPAC Name |
(2E)-4-(4-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2F3N4S/c19-12-4-1-10(2-5-12)16-9-28-17(25-16)15(8-24)27-26-14-7-11(18(21,22)23)3-6-13(14)20/h1-7,9,26H/b27-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIXSVKNQLZXBG-JFLMPSFJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=NNC3=C(C=CC(=C3)C(F)(F)F)Cl)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=N/NC3=C(C=CC(=C3)C(F)(F)F)Cl)/C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-oxo-2-phenyl-N,5-dipropyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2754011.png)
![benzyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2754014.png)

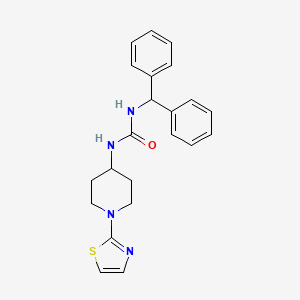
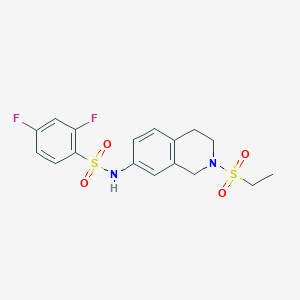
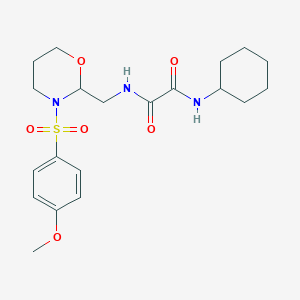
![(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2754020.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2754024.png)
![(E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2754027.png)
![8H-[1,2,3]triazolo[4,3-a]isoindole](/img/structure/B2754028.png)

